molecular formula C7H8FNO B2898891 3-Amino-6-fluoro-2-methylphenol CAS No. 1784742-57-9

3-Amino-6-fluoro-2-methylphenol

Cat. No.: B2898891
CAS No.: 1784742-57-9
M. Wt: 141.145
InChI Key: NSHCQRWDOCLXQW-UHFFFAOYSA-N
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Description

3-Amino-6-fluoro-2-methylphenol is a chemical compound with the molecular formula C7H8FNO. It is a substituted phenol, characterized by the presence of an amino group at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-fluoro-2-methylphenol can be achieved through several methods. One common approach involves the nitration of 2-methylphenol (o-cresol) followed by reduction and fluorination. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and reduction processes, followed by fluorination. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-fluoro-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

    Substitution: The compound can participate in substitution reactions, where the amino or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols. Substitution reactions can lead to the formation of different substituted phenols or other aromatic compounds .

Scientific Research Applications

3-Amino-6-fluoro-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-fluoro-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-methylphenol: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.

    6-Fluoro-2-methylphenol:

    2-Methylphenol (o-Cresol): The parent compound without the amino and fluorine substitutions.

Uniqueness

3-Amino-6-fluoro-2-methylphenol is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-6-fluoro-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-4-6(9)3-2-5(8)7(4)10/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHCQRWDOCLXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784742-57-9
Record name 3-amino-6-fluoro-2-methylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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